molecular formula C9H13ClFNO B578202 (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride CAS No. 1256944-96-3

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B578202
CAS No.: 1256944-96-3
M. Wt: 205.657
InChI Key: HBJULLIYARHDSU-FYZOBXCZSA-N
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Description

®-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a chiral amine compound with a fluorine and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-3-methoxybenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming the corresponding imine or nitroso derivatives.

    Reduction: Reduction of the compound can lead to the formation of the corresponding amine or alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Imine or nitroso derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of chiral amines and their reactivity.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • ®-1-(4-Fluorophenyl)ethanamine hydrochloride
  • ®-1-(3-Methoxyphenyl)ethanamine hydrochloride
  • ®-1-(4-Methoxyphenyl)ethanamine hydrochloride

Comparison:

    Structural Differences: The presence of both fluorine and methoxy groups on the phenyl ring distinguishes ®-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride from its analogs.

    Reactivity: The combination of electron-withdrawing (fluorine) and electron-donating (methoxy) groups can influence the compound’s reactivity and interaction with biological targets.

    Applications: The unique substitution pattern may confer specific pharmacological properties, making it more suitable for certain therapeutic applications compared to its analogs.

This detailed overview provides a comprehensive understanding of ®-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R)-1-(4-fluoro-3-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-8(10)9(5-7)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJULLIYARHDSU-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704128
Record name (1R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256944-96-3
Record name (1R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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